molecular formula C17H20ClN3O3 B10816743 5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide

5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide

Cat. No.: B10816743
M. Wt: 349.8 g/mol
InChI Key: XVGUZRIEHILSQK-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

    Substitution Reaction: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction.

    Amidation: The carboxamide group is formed by reacting the isoxazole derivative with an appropriate amine, such as 3-morpholin-4-ylpropylamine.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions can occur at the carboxamide group.

    Substitution: The chlorophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Oxidized derivatives of the morpholine ring.

    Reduction Products: Reduced forms of the carboxamide group.

    Substitution Products: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)isoxazole-3-carboxamide: Lacks the morpholine group.

    N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide: Lacks the chlorophenyl group.

Uniqueness

The presence of both the 4-chlorophenyl and 3-morpholin-4-ylpropyl groups in 5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide may confer unique biological activities and chemical properties compared to its analogs.

Biological Activity

5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. Isoxazole derivatives have been widely studied for their pharmacological properties, including their ability to modulate various biological pathways.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H16ClN3O2\text{C}_{13}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}_{2}

This compound features a chlorophenyl group, a morpholine moiety, and an isoxazole ring, which contribute to its biological activity.

Anticancer Activity

Research indicates that isoxazole derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that certain isoxazoles can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins such as Bcl-2 and p21^WAF-1. Specifically, one study found that isoxazole derivatives could decrease Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism for promoting cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of isoxazole derivatives has also been documented. A recent study highlighted the synthesis of various substituted isoxazoles and their evaluation against cyclooxygenase (COX) enzymes. Compounds showed significant inhibition of COX-2 activity, which is crucial for mediating inflammatory responses . The binding affinities of these compounds to COX-2 were notably high, indicating their potential as anti-inflammatory agents.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study assessing the cytotoxic effects of different isoxazoles found that certain derivatives induced significant cell death in HL-60 leukemia cells. The cytotoxicity was attributed to the induction of apoptosis through the modulation of Bcl-2 family proteins .
  • Molecular Docking Studies : Molecular docking analyses demonstrated that this compound interacts effectively with the active site of COX-2, supporting its role as an anti-inflammatory agent. The calculated binding affinities were indicative of strong interactions with key amino acid residues within the enzyme .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInduces apoptosis via Bcl-2 and p21 modulation
Anti-inflammatoryInhibits COX-2 activity
CytotoxicityInduces cell cycle arrest

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c18-14-4-2-13(3-5-14)16-12-15(20-24-16)17(22)19-6-1-7-21-8-10-23-11-9-21/h2-5,12H,1,6-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGUZRIEHILSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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